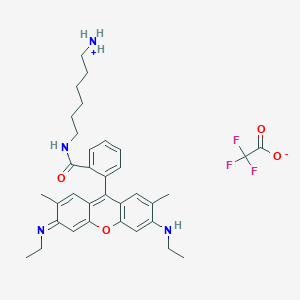

Rhodamine 6G hexanediamine amide

Overview

Description

Rhodamine 6G hexanediamine amide is a derivative of Rhodamine 6G, a well-known fluorescent dye. This compound is characterized by its strong fluorescence and is widely used in various scientific applications. The addition of hexanediamine amide to Rhodamine 6G enhances its chemical properties, making it suitable for specific applications in chemistry, biology, and materials science.

Mechanism of Action

Target of Action

Rhodamine 6G hexanediamine amide primarily targets acidic microenvironments within biological systems . These include the gastrointestinal system, bone-resorbing osteoclasts, and the endolysosomal compartment of nearly every cell in the body . The compound’s ability to interact with these targets is crucial for its function as a pH-sensitive fluorescent probe .

Mode of Action

The compound’s mode of action is based on its unique chemical structure. The amide-functionalization of Rhodamine 6G enables pH-dependent spirolactam-quinone isomerization . This process is triggered by changes in the pH of the compound’s environment, leading to alterations in the compound’s fluorescence properties . This allows the compound to act as a highly sensitive and versatile pH probe.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the photodegradation pathway . Under UV light irradiation, the compound undergoes photo-oxidative degradation . This process results in the decolorization of the compound and the removal of total organic carbon (TOC) . The degraded intermediates and small molecular products of this process have been identified, providing insights into the mechanistic details of the dye’s photodegradation .

Result of Action

The primary result of this compound’s action is its ability to fluoresce in response to changes in pH . This makes it a powerful tool for real-time, non-invasive imaging of acidic microenvironments within biological systems . Additionally, the compound’s photodegradation under UV light leads to its decolorization and the removal of TOC , which could have implications for its use in environmental remediation.

Action Environment

The action of this compound is influenced by several environmental factors. The type of solvent has a strong effect on the compound’s quantum yield . For instance, the compound displays the maximum quantum yield in ethanol due to good interaction with ethanol and the formation of ring-opened amide form of rhodamine group . Additionally, the compound’s photodegradation is triggered by UV light irradiation , indicating that light exposure is a key environmental factor influencing its action.

Biochemical Analysis

Biochemical Properties

Rhodamine 6G hexanediamine amide is synthesized via nucleophilic addition of various primary amines to the aromatic ester of Rhodamine 6G . This compound exhibits pH-dependent spirolactam-quinone isomerization , which plays a crucial role in its biochemical reactions.

Cellular Effects

The cellular effects of this compound are primarily observed through its pH-sensitive fluorescence . This property allows it to be used for real-time fluorescence imaging of acidic microenvironments, which is critical for understanding normal cellular biology, defining mechanisms of disease, and monitoring for therapeutic response .

Molecular Mechanism

The molecular mechanism of this compound involves pH-dependent spirolactam-quinone isomerization . This process is triggered by the interaction of the compound with acidic microenvironments within cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits temporal effects related to its pH-sensitive fluorescence . The compound’s fluorescence properties can be preserved following a variety of forms of covalent functionalization .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models have not been extensively studied, its pH-sensitive fluorescence properties suggest that it could be used to monitor changes in acidic microenvironments in vivo .

Metabolic Pathways

The metabolic pathways involving this compound are not well-defined. Given its pH-sensitive properties, it may interact with enzymes and cofactors involved in acid-base homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its pH-sensitive properties . It may accumulate in acidic compartments within cells, such as lysosomes .

Subcellular Localization

Given its pH-sensitive properties, this compound is likely localized to acidic compartments within cells, such as lysosomes . This subcellular localization could influence its activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rhodamine 6G hexanediamine amide typically involves the nucleophilic addition of hexanediamine to the aromatic ester of Rhodamine 6G. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The general reaction scheme involves the following steps:

- Dissolution of Rhodamine 6G in an appropriate solvent.

- Addition of hexanediamine to the solution.

- Stirring the reaction mixture at a specific temperature for a defined period.

- Purification of the product using chromatographic techniques.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification methods to obtain high yields of the compound.

Chemical Reactions Analysis

Types of Reactions: Rhodamine 6G hexanediamine amide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups of the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups to the amide moiety.

Scientific Research Applications

Rhodamine 6G hexanediamine amide has a wide range of applications in scientific research:

Chemistry: It is used as a fluorescent probe for detecting and quantifying various chemical species.

Biology: The compound is employed in fluorescence microscopy for imaging cellular structures and tracking biological processes.

Medicine: It is used in diagnostic assays and as a marker for studying drug delivery systems.

Industry: The compound finds applications in the development of fluorescent materials and sensors.

Comparison with Similar Compounds

Rhodamine B: Another widely used fluorescent dye with similar properties but different chemical structure.

Fluorescein: A fluorescent compound with distinct excitation and emission spectra.

Coumarin Derivatives: Fluorescent compounds with applications in various fields.

Uniqueness: Rhodamine 6G hexanediamine amide is unique due to its enhanced fluorescence properties and specific functionalization with hexanediamine amide. This modification allows for improved stability, solubility, and versatility in various applications compared to other similar compounds.

Properties

IUPAC Name |

6-[[2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoyl]amino]hexylazanium;2,2,2-trifluoroacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N4O2.C2HF3O2/c1-5-34-27-19-29-25(17-21(27)3)31(26-18-22(4)28(35-6-2)20-30(26)38-29)23-13-9-10-14-24(23)32(37)36-16-12-8-7-11-15-33;3-2(4,5)1(6)7/h9-10,13-14,17-20,34H,5-8,11-12,15-16,33H2,1-4H3,(H,36,37);(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRDAYUXENEUJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)NCCCCCC[NH3+].C(=O)(C(F)(F)F)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H41F3N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Methylphenyl)sulfonyl]benzaldehyde](/img/structure/B3083229.png)

![8-Tert-butyl 2-methyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B3083288.png)

![4-Methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B3083344.png)